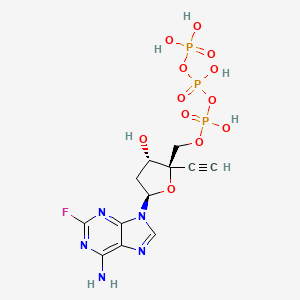
2'-Deoxy-4'-Ethynyl-2-Fluoroadenosine 5'-(Tetrahydrogen Triphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Ethynyl-2-fluoro-2’-deoxyadenosine triphosphate (EFdA-TP) is a highly potent nucleoside reverse transcriptase inhibitor. It is primarily investigated for its efficacy in treating and preventing human immunodeficiency virus (HIV) infections. EFdA-TP works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EFdA-TP involves multiple steps, starting from the precursor 4’-ethynyl-2-fluoro-2’-deoxyadenosine. The compound is phosphorylated to form the triphosphate derivative. The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of EFdA-TP follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified using high-performance liquid chromatography to ensure it meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
EFdA-TP undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted under specific conditions.
Phosphorylation: The addition of phosphate groups to form the triphosphate derivative.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like phosphorus oxychloride and catalysts such as imidazole. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yield .
Major Products
The major product formed from these reactions is the triphosphate derivative, EFdA-TP, which is the active form used in antiviral therapies .
Wissenschaftliche Forschungsanwendungen
EFdA-TP has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral replication, particularly in HIV research.
Medicine: Explored as a potential therapeutic agent for HIV treatment and prevention.
Industry: Utilized in the development of antiviral drugs and diagnostic tools
Wirkmechanismus
EFdA-TP exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It acts as a competitive substrate for deoxyadenosine triphosphate, leading to chain termination during DNA synthesis. This inhibition prevents the virus from replicating and spreading .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tenofovir disoproxil fumarate
- Emtricitabine
- Lamivudine
Uniqueness
EFdA-TP is unique due to its high potency and ability to inhibit reverse transcriptase through multiple pathways. Unlike other nucleoside reverse transcriptase inhibitors, EFdA-TP can act as both an immediate and delayed chain terminator, making it highly effective against drug-resistant strains of HIV .
Eigenschaften
CAS-Nummer |
950913-56-1 |
|---|---|
Molekularformel |
C12H15FN5O12P3 |
Molekulargewicht |
533.19 g/mol |
IUPAC-Name |
[[(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H15FN5O12P3/c1-2-12(4-27-32(23,24)30-33(25,26)29-31(20,21)22)6(19)3-7(28-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19H,3-4H2,(H,23,24)(H,25,26)(H2,14,16,17)(H2,20,21,22)/t6-,7+,12+/m0/s1 |
InChI-Schlüssel |
BUMPFXRZUYYODO-QRPMWFLTSA-N |
Isomerische SMILES |
C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one](/img/structure/B11937134.png)
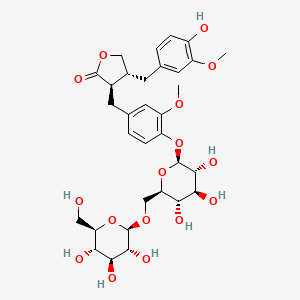
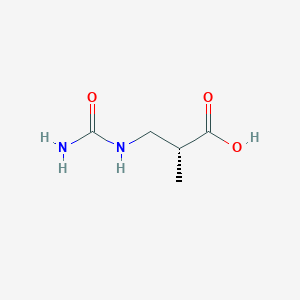

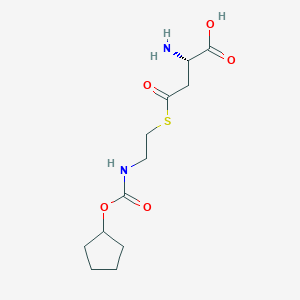
![(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11937168.png)

![(1R,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B11937174.png)
![4-[4-[5-[4-[bis[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butyl-[4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxybutyl]amino]butyl (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B11937177.png)
![2,2-dimethylpropyl (2R)-2-[[[(2S,3S,4S)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B11937186.png)
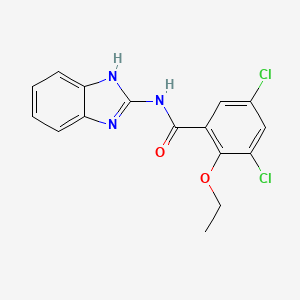
![[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11937196.png)
